3-Amino-1-(thiophen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(thiophen-2-yl)propan-1-one: is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amino group attached to a propanone chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting from Thiophene: One common method involves the reaction of thiophene with a suitable reagent to introduce the amino and propanone groups.
Industrial Production Methods: Industrial synthesis often involves multi-step processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Amino-1-(thiophen-2-yl)propan-1-one can undergo oxidation reactions, where the thiophene ring or the amino group is oxidized to form various products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: 3-Amino-1-(thiophen-2-yl)propan-1-ol.
Substitution Products: Various substituted thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Employed in studies to understand the biological activity of thiophene derivatives.
Medicine:
Industry:
Wirkmechanismus
The exact mechanism of action of 3-Amino-1-(thiophen-2-yl)propan-1-one can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its activity .
Vergleich Mit ähnlichen Verbindungen
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a methylamino group instead of an amino group.
1-(Thiophen-2-yl)propan-2-amine: Contains a thiophene ring and a propanamine chain.
Uniqueness:
Functional Groups: The presence of both an amino group and a ketone group in 3-Amino-1-(thiophen-2-yl)propan-1-one makes it unique compared to other thiophene derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Eigenschaften
Molekularformel |
C7H9NOS |
---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
3-amino-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C7H9NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4,8H2 |
InChI-Schlüssel |
BRSFKVCERZFMLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.